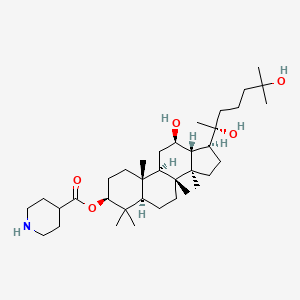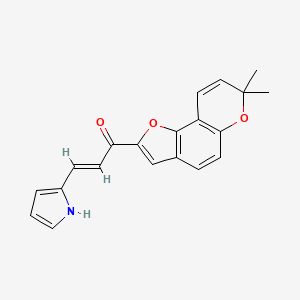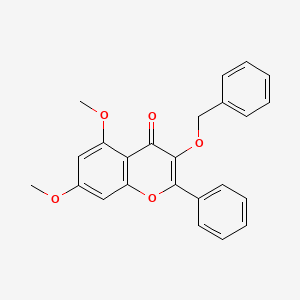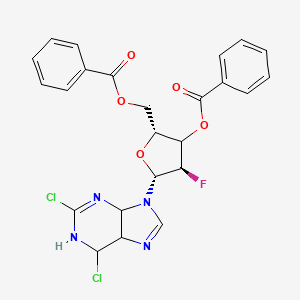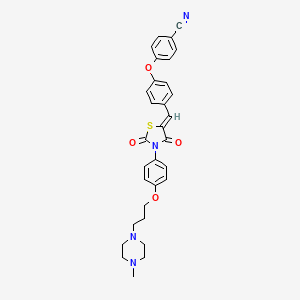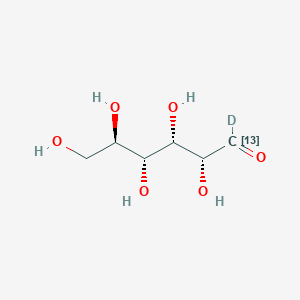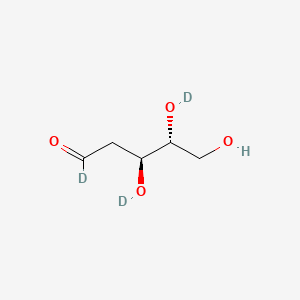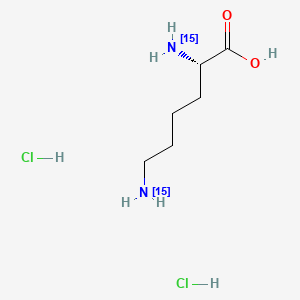
S1P1 agonist 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sphingosine-1-phosphate receptor 1 agonist 5 is a bioactive lipid mediator that plays a crucial role in various physiological processes. It is a selective agonist for the sphingosine-1-phosphate receptor 1, which is a G protein-coupled receptor involved in immune cell trafficking, vascular development, and other cellular functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate receptor 1 agonist 5 involves several steps, including the preparation of key intermediates and their subsequent coupling. One common synthetic route involves the use of oxadiazole-based intermediates. The reaction conditions typically include the use of solvents like toluene and reagents such as magnesium chloride and triphenylphosphine oxide .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate receptor 1 agonist 5 requires scalable and efficient synthesis methods. The process often involves the optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to achieve consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
Sphingosine-1-phosphate receptor 1 agonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sphingosine-1-phosphate receptor 1 agonist 5 may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
Sphingosine-1-phosphate receptor 1 agonist 5 has a wide range of scientific research applications:
Mécanisme D'action
Sphingosine-1-phosphate receptor 1 agonist 5 exerts its effects by binding to the sphingosine-1-phosphate receptor 1, a G protein-coupled receptor. This binding activates downstream signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. These pathways regulate various cellular functions, such as cell proliferation, migration, and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fingolimod: A non-selective agonist for sphingosine-1-phosphate receptors 1, 3, 4, and 5.
Siponimod: A selective agonist for sphingosine-1-phosphate receptor 1 and 5.
Ozanimod: A selective agonist for sphingosine-1-phosphate receptor 1 and 5.
Ponesimod: A selective agonist for sphingosine-1-phosphate receptor 1, 3, and 5.
Uniqueness
Sphingosine-1-phosphate receptor 1 agonist 5 is unique due to its high selectivity for the sphingosine-1-phosphate receptor 1. This selectivity allows for targeted modulation of specific signaling pathways, reducing the risk of off-target effects and improving therapeutic efficacy .
Propriétés
Formule moléculaire |
C23H24ClN2NaO4 |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
sodium;1-[[4-[5-(3-chloro-4-propan-2-yloxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]phenyl]methyl]azetidine-3-carboxylate |
InChI |
InChI=1S/C23H25ClN2O4.Na/c1-14(2)29-21-8-7-17(9-19(21)24)22-10-20(25-30-22)16-5-3-15(4-6-16)11-26-12-18(13-26)23(27)28;/h3-9,14,18,22H,10-13H2,1-2H3,(H,27,28);/q;+1/p-1 |
Clé InChI |
KIDJHEDYGGYGFI-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C2CC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



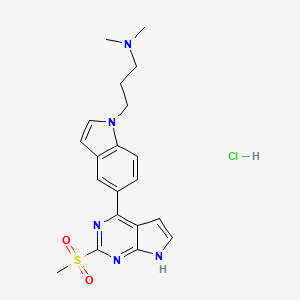
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
